![molecular formula C16H14O3 B191451 4'-Hydroxy-4-methoxychalcone CAS No. 6338-81-4](/img/structure/B191451.png)
4'-Hydroxy-4-methoxychalcone
Overview
Description
4’-Hydroxy-4-methoxychalcone is a type of chalcone, a class of compounds that are precursors to flavonoids and isoflavonoids . It has the molecular formula C16H14O3 .
Synthesis Analysis
The synthesis of 4’-Hydroxy-4-methoxychalcone can be achieved through Claisen-Schmidt condensation from 2,4-dihydroxyacetophenone and 4-methoxybenzaldehyde (anisaldehyde) in aqueous KOH as a catalyst in ethanol . Another method involves reacting 4-hydroxybenzaldehyde with 4-methoxy acetophenone using NaOH catalyst in a mortar for 30 minutes at room temperature .Molecular Structure Analysis
The molecular structure of 4’-Hydroxy-4-methoxychalcone consists of two aromatic rings linked through a three carbon-α, β-unsaturated carbonyl system . The molecule has a molecular weight of 254.281 Da .Chemical Reactions Analysis
Chalcones like 4’-Hydroxy-4-methoxychalcone are known to undergo a variety of chemical reactions. For instance, they can be hydrogenated to form dihydrochalcones . They can also undergo oxidative cyclization reactions .Physical And Chemical Properties Analysis
4’-Hydroxy-4-methoxychalcone has a density of 1.2±0.1 g/cm3, a boiling point of 467.0±45.0 °C at 760 mmHg, and a flash point of 176.9±22.2 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .Scientific Research Applications
Antibacterial Activity
Chalcones have been shown to exhibit antibacterial activity against various bacterial strains. For example, a study found that certain chalcone compounds had better antibacterial activity against Escherichia coli than Staphylococcus aureus . It’s plausible that “4’-Hydroxy-4-methoxychalcone” could also have similar antibacterial properties.
Anti-inflammatory Properties
Chalcone derivatives have been studied for their potential anti-inflammatory effects. A synthesis of chalcone derivatives suggested that they could suppress LPS-induced NO generation in vitro, indicating possible anti-inflammatory lead compounds .
Synthesis Techniques
The synthesis of chalcones can be achieved through various techniques. One method involves grinding techniques at room temperature, which could be applicable to the synthesis of “4’-Hydroxy-4-methoxychalcone” as well .
Anti-Melanogenic Effects
Chalcones have been researched for their anti-melanogenic effects, which could be beneficial in treating hyperpigmentation disorders. Derivatives of hydroxy-methoxychalcone have shown potent effects in this area .
Antioxidant Activity
The antioxidant properties of chalcones are well-documented. Studies evaluating chalcones and flavanones bearing hydroxyl and/or methoxyl groups have disclosed significant antioxidant activities .
Antitumor Activities
Chalcones also possess antitumor activities. Their structure has been evaluated for potential effects against cancer cells, making them candidates for antitumor drug development .
Bioprecursor of Flavonoids
Chalcones are known to be bioprecursors of flavonoids, which are important intermediates in the flavonoid biosynthetic pathway and are found in many edible and medicinal plants .
Mechanism of Action
Safety and Hazards
4’-Hydroxy-4-methoxychalcone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
While the specific future directions for 4’-Hydroxy-4-methoxychalcone are not mentioned in the search results, chalcones in general are being studied for their potential therapeutic applications. They are active lead molecules in medicinal chemistry for the discovery of new drugs . Further pharmacobotanical, biotechnological, and medicinal studies on the field of chalcone research are encouraged .
properties
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-11,17H,1H3/b11-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCVAWRRHHSOCC-NYYWCZLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Hydroxy-4-methoxychalcone | |
CAS RN |
6338-81-4 | |
Record name | NSC 40922 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006338814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC40922 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40922 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the metabolism of 4'-Hydroxy-4-methoxychalcone in the body?
A1: Research using a rat model has shown that 4'-Hydroxy-4-methoxychalcone undergoes Phase 2 metabolism in the small intestine. This involves conjugation with glucuronide, sulfate, and glutathione. Interestingly, the rate of elimination and sulfation was found to be lower for a bis-Mannich derivative of 4'-Hydroxy-4-methoxychalcone compared to the parent compound. [] This suggests that structural modifications can significantly influence the metabolic fate of this chalcone.
Q2: Does the structure of 4'-Hydroxy-4-methoxychalcone influence its antimicrobial activity?
A2: Yes, structural modifications, particularly concerning the hydroxyl group, significantly impact the antimicrobial activity of 4'-Hydroxy-4-methoxychalcone and its analogs. Studies indicate that the presence of a hydroxyl group, particularly at the C-4 position, is crucial for antimicrobial activity. [] For example, removing the hydroxyl group in the B-ring of 4’-methoxychalcones or substituting it with other groups like halogens, a nitro group, an ethoxy group, or aliphatic substituents led to a complete loss of activity against Staphylococcus aureus bacteria and Rhodotorula rubra yeast. []
Q3: What analytical techniques are commonly used to study 4'-Hydroxy-4-methoxychalcone?
A3: Several analytical methods are employed to characterize and quantify 4'-Hydroxy-4-methoxychalcone.
- HPLC-UV: This technique is valuable for quantifying 4'-Hydroxy-4-methoxychalcone in biological samples, like rat intestinal perfusates. []
- HPLC-MS: This method helps identify and characterize Phase 2 metabolites of 4'-Hydroxy-4-methoxychalcone in biological samples. []
- Spectroscopic Techniques: Techniques like FTIR, GC-MS, 1H-NMR, and 13C-NMR are routinely used to confirm the structure and purity of synthesized 4'-Hydroxy-4-methoxychalcone. [, ]
Q4: What is the potential of 4'-Hydroxy-4-methoxychalcone in anticancer research?
A4: While research is still in early stages, 4'-Hydroxy-4-methoxychalcone has shown promising results in in vitro studies against specific cancer cell lines. Notably, a chlorinated derivative of this chalcone exhibited significant activity against breast cancer (T47D) and colon cancer (WiDr) cell lines. [] Further research is needed to explore its mechanism of action and potential for development into a therapeutic agent.
Q5: Has 4'-Hydroxy-4-methoxychalcone demonstrated any activity related to heat shock proteins?
A5: Interestingly, a study investigating chalcones from Angelica keiskei found that a structurally similar chalcone, (±)-4,2',4'-trihydroxy-3'-[(6E)-2-hydroxy-7-methyl-3-methylene-6-octenyl]chalcone, significantly activated the heat shock protein 25 (hsp25) promoter and increased the expression of HSF1, HSP70, and HSP27 proteins. [] This finding suggests that exploring the potential of 4'-Hydroxy-4-methoxychalcone and its analogs in modulating heat shock protein responses could be a promising area for future research.
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